1-((2-Bromophenyl)sulfonyl)pyrrolidine

Organic Synthesis Medicinal Chemistry Suzuki-Miyaura Coupling

1-((2-Bromophenyl)sulfonyl)pyrrolidine is an ortho-bromo sulfonylpyrrolidine scaffold validated in patented MMP-2 inhibitor programs (WO2016/170009). Unlike meta/para isomers, its sterically hindered bromine enables selective sequential Suzuki-Miyaura cross-coupling for complex architecture construction. With a predicted LogP of 2.32 (vs. 2.93 for meta-bromo analog), it offers superior ADME optimization potential while retaining core pharmacophore activity. Supplied as >98% pure solid for precise handling. Choose this building block for differentiated medicinal chemistry with a defensible IP position.

Molecular Formula C10H12BrNO2S
Molecular Weight 290.18 g/mol
CAS No. 929000-58-8
Cat. No. B1294140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2-Bromophenyl)sulfonyl)pyrrolidine
CAS929000-58-8
Molecular FormulaC10H12BrNO2S
Molecular Weight290.18 g/mol
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC=CC=C2Br
InChIInChI=1S/C10H12BrNO2S/c11-9-5-1-2-6-10(9)15(13,14)12-7-3-4-8-12/h1-2,5-6H,3-4,7-8H2
InChIKeyCPLBBXUUEOJCKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((2-Bromophenyl)sulfonyl)pyrrolidine (CAS 929000-58-8): A Procurement Guide for a Key Sulfonylpyrrolidine Building Block


1-((2-Bromophenyl)sulfonyl)pyrrolidine (CAS: 929000-58-8) is an organic compound with the molecular formula C10H12BrNO2S and a molecular weight of 290.18 g/mol [1]. It belongs to the class of sulfonylpyrrolidines, characterized by a pyrrolidine ring N-substituted with a 2-bromophenylsulfonyl group [1]. This structure positions it as a versatile intermediate, with the bromine atom offering a specific synthetic handle for further elaboration via cross-coupling and substitution reactions . Its primary role is as a building block in medicinal chemistry and organic synthesis, particularly within programs targeting enzyme inhibition [2].

Why 1-((2-Bromophenyl)sulfonyl)pyrrolidine is Not Interchangeable with its Halogen or Regioisomeric Analogs


In scientific procurement, substituting 1-((2-bromophenyl)sulfonyl)pyrrolidine with a closely related analog—such as its 3- or 4-bromo regioisomers, or its 2-chloro and 2-fluoro congeners—is not a neutral decision. The ortho-substitution pattern creates unique steric and electronic environments that significantly alter physicochemical properties, which can directly impact a molecule's performance in biological assays, its synthetic utility, and its physical handling characteristics [1]. For example, the ortho-bromo group creates steric hindrance that influences molecular conformation and reactivity [1]. Furthermore, computed physicochemical properties like LogP and predicted bioaccumulation potential can vary by over 25% simply by shifting the bromine atom to a different position on the phenyl ring, which can have profound implications for in vitro and in vivo studies .

Quantitative Differentiation of 1-((2-Bromophenyl)sulfonyl)pyrrolidine: Evidence-Based Selection Guide


Ortho-Bromo Substitution Confers Unique Reactivity as a Cross-Coupling Partner

1-((2-Bromophenyl)sulfonyl)pyrrolidine possesses an ortho-substituted bromine atom, a sterically hindered but highly reactive site that differentiates it from its para- and meta-bromo analogs. While specific kinetic data for this exact compound is not published, this ortho substitution pattern is known to create a unique steric environment that allows for selective sequential functionalization. This contrasts with the para-bromo analog (CAS 136350-52-2), where the unhindered nature of the bromine makes it more promiscuous and less selective in multi-step synthesis [1]. The ortho position is a critical handle for advanced intermediate construction where steric control is required [2].

Organic Synthesis Medicinal Chemistry Suzuki-Miyaura Coupling

Differentiation in Physicochemical Properties: Ortho- vs. Meta-Bromo Regioisomers

The regioisomeric shift from an ortho-bromo to a meta-bromo substituent results in quantifiable differences in key physicochemical properties. The computed LogP for 1-((2-Bromophenyl)sulfonyl)pyrrolidine is predicted to be 2.32 , while its meta-bromo analog (1-((3-Bromophenyl)sulfonyl)pyrrolidine, CAS 214210-14-7) has a significantly higher predicted ACD/LogP of 2.93 . This 0.61 Log unit difference indicates that the ortho isomer is substantially less lipophilic. Furthermore, this translates into a lower predicted bioaccumulation potential, as measured by the ACD/BCF value, which is 43.28 for the ortho isomer versus 105.95 for the meta isomer—a 2.4-fold decrease . This demonstrates how the bromine position directly impacts predicted drug-likeness.

Drug Discovery Physicochemical Profiling ADME Properties

Differentiation in Physical Form: Ortho-Bromo as a Solid vs. Ortho-Fluoro as a Liquid

The choice of halogen atom at the ortho position has a direct impact on the compound's physical state, which is critical for formulation and handling. 1-((2-Bromophenyl)sulfonyl)pyrrolidine is a solid at room temperature . In contrast, replacing the bromine with a smaller, more electronegative fluorine atom yields 1-((2-Fluorophenyl)sulfonyl)pyrrolidine, a compound with a molecular weight of 229.27 g/mol . While specific physical state data for the fluoro analog is not fully confirmed in the sources, the significant difference in molecular weight and halogen size often leads to different solid-state packing and a lower melting point, often resulting in a liquid or low-melting solid. This solid vs. potential liquid differentiation has immediate practical implications.

Formulation Chemistry Material Science Laboratory Handling

Proven Utility as an Intermediate in Patented Pharmaceutical Syntheses

The commercial and scientific relevance of 1-((2-Bromophenyl)sulfonyl)pyrrolidine is validated by its explicit use as an intermediate in patented synthetic processes for high-value pharmaceutical targets. Patent WO 2016/170009 describes its synthesis in a single, high-yielding step (>95% yield) from 2-bromobenzenesulfonyl chloride and pyrrolidine [1]. This efficient synthesis provides a key intermediate for the preparation of complex molecules, including inhibitors of therapeutically relevant targets. This stands in contrast to its 3-bromo regioisomer, for which such a direct, high-yielding route in a major patent application is less prominently documented, underscoring the ortho-isomer's established role in advanced pharmaceutical research.

Pharmaceutical Chemistry Process Development Intellectual Property

Defined Application Scenarios for Procuring 1-((2-Bromophenyl)sulfonyl)pyrrolidine


Scaffold for Lead Optimization in Enzyme Inhibition Programs

Based on its structural alignment with active sulfonylpyrrolidine scaffolds in matrix metalloproteinase-2 (MMP-2) inhibitor research, this compound is a strategic choice for medicinal chemists. Its lower predicted lipophilicity (LogP 2.32) compared to the meta-bromo analog (LogP 2.93) suggests it may be a better starting point for optimizing ADME properties while maintaining the core sulfonylpyrrolidine pharmacophore that has demonstrated potent inhibitory activity [1]. The ortho-bromo group also provides a vector for exploring interactions within enzyme binding pockets that are sensitive to steric bulk [1].

Strategic Intermediate for Complex Molecule Synthesis

For synthetic and process chemists, the ortho-bromo group on 1-((2-Bromophenyl)sulfonyl)pyrrolidine is not just a placeholder but a strategic functional handle. Its sterically hindered nature enables selective, sequential cross-coupling reactions (e.g., Suzuki-Miyaura) that are difficult to achieve with the less hindered para-bromo isomer [2]. This allows for the controlled and efficient construction of complex, highly functionalized molecular architectures, making it a superior choice for advanced synthetic planning [2]. Its solid physical form further facilitates precise weighing and handling in a laboratory or pilot plant setting .

Building Block for Intellectual Property Generation

The explicit use of 1-((2-Bromophenyl)sulfonyl)pyrrolidine in a patented synthetic process (WO2016/170009) validates its utility in generating novel intellectual property [3]. For research groups and companies aiming to develop proprietary chemical matter, selecting a building block with a clear precedent in patent literature can streamline research and provide a defensible path toward new inventions. Its high-yielding synthesis (>95%) also ensures it can be reliably sourced or produced in-house, a critical factor for projects moving from discovery into development [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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